molecular formula C19H14F2N2S B5009224 1-(2,4-difluorophenyl)-4-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

1-(2,4-difluorophenyl)-4-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

Cat. No. B5009224
M. Wt: 340.4 g/mol
InChI Key: JTLKBBZMZCQYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-difluorophenyl)-4-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that belongs to the class of pyrazole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-4-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways involved in cancer, inflammation, and neurodegeneration.
Biochemical and physiological effects:
This compound has been reported to have several biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. Furthermore, it has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2,4-difluorophenyl)-4-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole in lab experiments is its potential therapeutic applications in various diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the research on 1-(2,4-difluorophenyl)-4-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole. One of the directions is to elucidate its mechanism of action and optimize its therapeutic potential in various diseases. Furthermore, it can also be explored for its potential use as a diagnostic tool for cancer and other diseases. Additionally, its pharmacokinetics and toxicity can also be studied to determine its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.

Synthesis Methods

The synthesis of 1-(2,4-difluorophenyl)-4-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole can be achieved through several methods. One of the most commonly used methods is the reaction of 2,4-difluoroacetophenone, phenylhydrazine, and 2-thiophenecarboxaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.

Scientific Research Applications

1-(2,4-difluorophenyl)-4-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has shown promising results in various scientific research studies. It has been found to possess anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Furthermore, it has also been reported to have anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

2-(2,4-difluorophenyl)-4-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2S/c20-14-8-9-17(16(21)11-14)23-12-15(13-5-2-1-3-6-13)19(22-23)18-7-4-10-24-18/h1-11,15H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLKBBZMZCQYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=NN1C2=C(C=C(C=C2)F)F)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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